molecular formula C9H14F3NO3 B13962139 2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)acetic acid

2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)acetic acid

Cat. No.: B13962139
M. Wt: 241.21 g/mol
InChI Key: TYYPIDFLWPPCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a piperidine ring in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups using nucleophiles such as amines or thiols.

    Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases to yield the parent acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The piperidine ring can facilitate binding to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: A compound with a similar piperidine ring structure but different substituents.

    Trifluoromethylpyridines: Compounds containing a trifluoromethyl group and a pyridine ring, used in agrochemical and pharmaceutical applications.

    Fluorinated Pyridines: Compounds with fluorine atoms on a pyridine ring, exhibiting unique chemical and biological properties.

Uniqueness

2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)acetic acid is unique due to the combination of its trifluoromethyl group and piperidine ring, which imparts distinct physicochemical properties. This combination enhances its potential for various applications in chemistry, biology, medicine, and industry, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

2-[[1-(trifluoromethyl)piperidin-2-yl]methoxy]acetic acid

InChI

InChI=1S/C9H14F3NO3/c10-9(11,12)13-4-2-1-3-7(13)5-16-6-8(14)15/h7H,1-6H2,(H,14,15)

InChI Key

TYYPIDFLWPPCNW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)COCC(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.